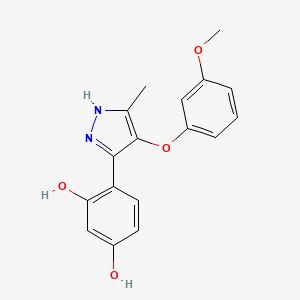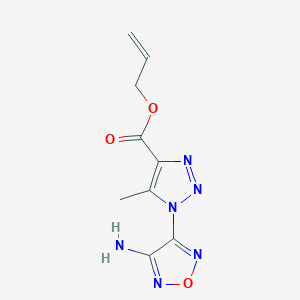
2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as CFMTI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMTI belongs to the class of tetrazole-based compounds and has been shown to exhibit potent biological activity against a range of diseases.
Scientific Research Applications
Chiral Coordination Networks and NLO Properties
A study utilizing hydrothermal synthesis methods to combine tetrazolate-yl acylamide tectons, including derivatives similar to the compound , with cadmium dichloride, resulted in the formation of crystalline coordination networks. These compounds demonstrated significant second harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optical materials. The effects of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of the generated coordination networks were extensively discussed, highlighting the importance of chemical modifications for enhancing material properties (Liao et al., 2013).
Antifungal and Anticancer Activities
Research on tetrazolylmethyl quinolines, which share structural similarities with the compound in focus, has shown that modifications of this class can result in significant anticancer and antifungal activities. Specific derivatives demonstrated potent activity against melanoma and breast cancer cell lines in primary cytotoxicity assays. This suggests potential pharmacological applications for derivatives of the compound in treating various types of cancer and fungal infections (Shaikh et al., 2017).
Antimicrobial Activity
A study on fluorobenzamides, including structures akin to the compound being discussed, found that specific derivatives exhibited notable antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing this activity, suggesting that such modifications could lead to the development of new antimicrobial agents (Desai et al., 2013).
Corrosion Inhibition
Compounds derived from tetrazole, including those structurally related to the compound , have been synthesized and evaluated for their ability to inhibit corrosion in mild steel in acidic media. This research indicates potential applications in protecting metal surfaces against corrosion, which is crucial for industrial applications (Aouine et al., 2011).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-10-5-7-11(8-6-10)23-14(20-21-22-23)9-19-16(24)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLMSLKWBGRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2630824.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2630828.png)
![4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2630829.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630830.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2630831.png)
![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630832.png)
![Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate](/img/structure/B2630837.png)
![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2630838.png)

![3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630841.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2630842.png)

![8-(3-((4-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630845.png)